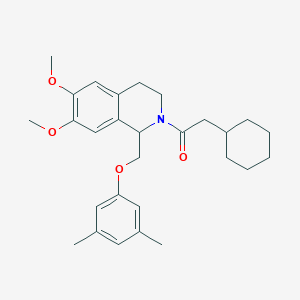![molecular formula C12H17NO2 B2914358 4-[Benzyl(methyl)amino]oxolan-3-ol CAS No. 1873188-24-9](/img/structure/B2914358.png)
4-[Benzyl(methyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzyl(methyl)amino]oxolan-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMDO and has a molecular formula of C12H17NO2. BMDO is a white crystalline powder that is soluble in water and other polar solvents. In
Scientific Research Applications
BMDO has shown potential applications in various fields of scientific research. One of the most significant applications of BMDO is in the field of medicinal chemistry. BMDO has been shown to have antitumor activity against various cancer cell lines, including colon, breast, and lung cancer. BMDO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of BMDO is not fully understood, but it is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. BMDO may also inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BMDO has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMDO inhibits the growth of cancer cells by inducing apoptosis. BMDO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that BMDO has antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMDO in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. BMDO is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BMDO in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of BMDO in vivo.
Future Directions
There are several future directions for the research and development of BMDO. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of BMDO to better understand its antitumor and anti-inflammatory properties. Further studies are also needed to determine the safety and efficacy of BMDO in vivo, including toxicity studies and clinical trials. Additionally, the potential of BMDO as a therapeutic agent for other diseases, such as neurological disorders, should be explored.
Conclusion:
In conclusion, 4-[Benzyl(methyl)amino]oxolan-3-ol is a chemical compound that has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. BMDO has antitumor and anti-inflammatory properties and may be a potential candidate for the treatment of cancer and inflammatory diseases. However, further studies are needed to determine the safety and efficacy of BMDO in vivo, and to explore its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of BMDO is a multistep process that involves the reaction of benzylamine with ethyl oxalyl chloride to form benzyl(methyl)amino)oxalate. The benzyl(methyl)amino)oxalate is then treated with sodium hydroxide to form BMDO. The yield of the reaction is approximately 70%, and the purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
4-[benzyl(methyl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(11-8-15-9-12(11)14)7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOJGQSVITWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(methyl)amino]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

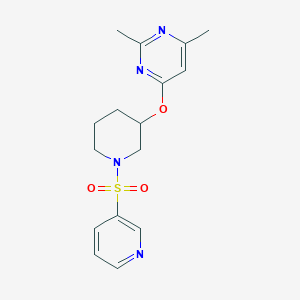

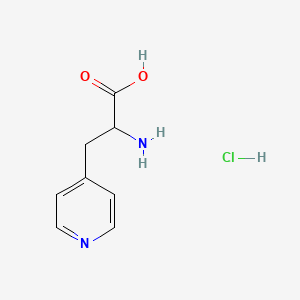
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
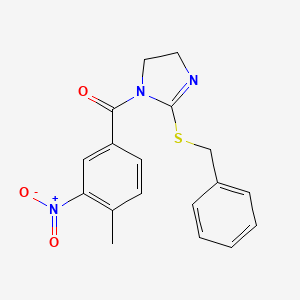
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
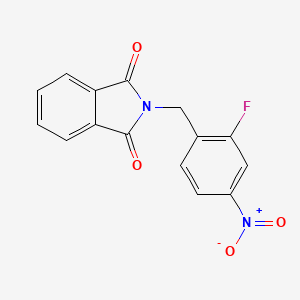
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)

![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)
